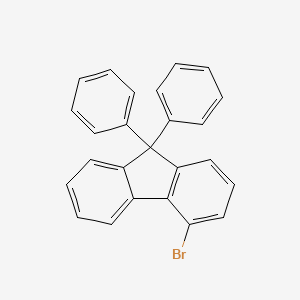

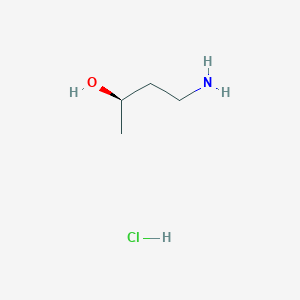

![molecular formula C13H19IN2O3 B1375880 Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- CAS No. 669077-51-4](/img/structure/B1375880.png)

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Overview

Description

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (hereafter referred to as benzamide) is an organic compound that has a wide range of applications in chemistry and biology. It is a member of the amide family of compounds and is a useful tool for the synthesis and study of many organic compounds. In addition to its use in organic synthesis, benzamide has been used in a wide range of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Synthesis and High-Yield Production : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for (S)-BZM and (R)-BZM, which are precursors for (S)-123I-IBZM, used in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).

Medical Imaging Applications : Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in visualizing primary breast tumors in humans, highlighting its potential in medical imaging, particularly in identifying tumors through their preferential binding to sigma receptors (Caveliers et al., 2002).

Melanoma Imaging and Therapy : Eisenhut et al. (2000) conducted research on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, identifying compounds with high melanoma uptake and tissue selectivity, important for imaging and potentially treating melanoma metastases (Eisenhut et al., 2000).

Neuroleptic Activity : A study by Iwanami et al. (1981) on benzamides of N,N-disubstituted ethylenediamines revealed their potential as neuroleptics, which could be used for treating psychosis (Iwanami et al., 1981).

Dopamine Receptor Imaging : Research on substituted benzamides as brain dopamine receptor imaging agents was conducted by Chang et al. (1992), highlighting their application in imaging brain dopamine D2 receptors (Chang et al., 1992).

Inhibition of Nitric Oxide Production : Kim et al. (2009) isolated new benzamide derivatives from Limonia acidissima, which showed potent inhibition of nitric oxide production, a crucial factor in various inflammatory and neurodegenerative diseases (Kim et al., 2009).

Radioligand Development : Cardoso and Pradelles (1982) described the preparation of a radioligand for radioimmunoassay of sulpiride-related compounds, highlighting the use of benzamides in developing diagnostic tools (Cardoso & Pradelles, 1982).

Molecular Imaging and Therapeutics : Oltmanns et al. (2009) reviewed the use of benzamides as carriers for radioisotopes, metals, cytotoxic agents, and enzyme inhibitors, emphasizing their role in imaging melanoma and as potential therapeutic agents (Oltmanns et al., 2009).

Radioiodination for Melanoma Imaging : Kandil et al. (2016) discussed the synthesis and radioiodination of a new benzamide derivative for melanoma imaging, providing insights into targeted cancer diagnosis and treatment (Kandil et al., 2016).

Mechanism of Action

As an anti-obesity drug candidate, “Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-”, or Cetilistat, works by inhibiting pancreatic and gastrointestinal lipases. These enzymes are responsible for breaking down fats into smaller molecules that can be absorbed by the body. By inhibiting these enzymes, Cetilistat prevents the digestion and absorption of dietary fats, thereby reducing caloric intake and promoting weight loss.

Safety and Hazards

The safety data sheet for Benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling . In case of exposure or concern, medical attention or advice should be sought .

Properties

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IN2O3/c14-12-3-1-11(2-4-12)13(17)16-6-8-19-10-9-18-7-5-15/h1-4H,5-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIVGOHWDNABOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOCCOCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80791964 | |

| Record name | N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80791964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669077-51-4 | |

| Record name | N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80791964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)

![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)

![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)